Ogt-IN-2

Description

Dynamic Protein O-GlcNAcylation as a Post-Translational Modification

O-GlcNAcylation is a reversible enzymatic PTM involving the attachment of a single N-acetylglucosamine (GlcNAc) sugar molecule to the hydroxyl group of serine or threonine residues on target proteins. wikipedia.orgnih.govrndsystems.com Unlike other forms of glycosylation, O-GlcNAc is predominantly found on nucleocytoplasmic proteins and is highly dynamic, cycling on and off proteins more rapidly than the proteins themselves. wikipedia.org This dynamic nature, coupled with its occurrence on serine and threonine residues, draws parallels to protein phosphorylation, and indeed, significant crosstalk exists between O-GlcNAcylation and phosphorylation, influencing various cellular processes. wikipedia.orgrndsystems.comfrontiersin.orgfrontiersin.orgd-nb.infodoherty.edu.aumdpi.comwikipedia.org

OGT's Central Role in Cellular Processes and Nutrient Sensing

O-GlcNAc transferase (OGT) is the single enzyme responsible for catalyzing the addition of O-GlcNAc to hundreds, if not thousands, of target proteins in a UDP-GlcNAc-dependent manner. rndsystems.comfrontiersin.orgwikipedia.orgpnas.orgnih.gov The substrate for OGT, UDP-GlcNAc, is the end product of the hexosamine biosynthetic pathway (HBP), which is highly responsive to nutrient availability, particularly glucose. frontiersin.orgpnas.orgnih.govnih.govrupress.org This direct link between UDP-GlcNAc levels and nutrient flux positions OGT and O-GlcNAcylation as key nutrient sensors, coordinating cellular behaviors like cell growth and metabolism in response to environmental cues. frontiersin.orgpnas.orgnih.govrupress.orgdiabetesjournals.org

OGT plays a central role in a wide array of cellular processes, including transcription, translation, cell signaling, cell cycle regulation, protein stability, and proteasomal degradation. wikipedia.orgrndsystems.comfrontiersin.orgfrontiersin.orgd-nb.infowikipedia.orgptglab.com Its dysregulation has been implicated in various diseases, including diabetes, cancer, and neurodegenerative disorders. nih.govfrontiersin.orgfrontiersin.orgd-nb.infoharvard.edunih.gov Genetic knockout of the ogt gene has been shown to be lethal in embryonic mice, highlighting its essential nature. frontiersin.org

Rationale for Pharmacological Modulation of OGT Activity in Research

Given the critical and widespread roles of OGT and O-GlcNAcylation in cellular physiology and disease, pharmacological modulation of OGT activity has become a valuable approach in research to investigate its functions and assess its potential as a therapeutic target. frontiersin.orgnih.govharvard.edufrontiersin.org Inhibiting OGT allows researchers to study the consequences of reduced O-GlcNAcylation on specific proteins and cellular pathways, helping to unravel the intricate roles of this PTM. While pharmacological approaches to increase OGT activity are not well-established, the development of selective OGT inhibitors has provided crucial tools for this research. frontiersin.org

Overview of Ogt-IN-2 as a Chemical Probe for OGT Inhibition Studies

This compound is a chemical compound that has been identified and utilized as a potent inhibitor of O-GlcNAc transferase (OGT) in research settings. medchemexpress.comtargetmol.comxcessbio.com Chemical probes like this compound are essential tools for dissecting the biological functions of enzymes by specifically inhibiting their activity in cells and in vitro systems. nih.gov this compound inhibits both soluble OGT (sOGT) and nucleocytoplasmic OGT (ncOGT). medchemexpress.comtargetmol.comxcessbio.com Its use allows researchers to experimentally decrease global O-GlcNAcylation levels and study the downstream effects on various cellular processes and protein targets.

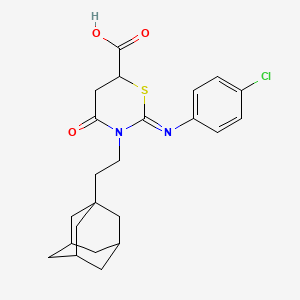

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-(1-adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClN2O3S/c24-17-1-3-18(4-2-17)25-22-26(20(27)10-19(30-22)21(28)29)6-5-23-11-14-7-15(12-23)9-16(8-14)13-23/h1-4,14-16,19H,5-13H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPZEZRNGAXCJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCN4C(=O)CC(SC4=NC5=CC=C(C=C5)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Biochemical Characterization of Ogt in 2 As an Ogt Inhibitor

Ogt-IN-2 as a Potent O-GlcNAc Transferase Inhibitor

This compound has been characterized as a potent inhibitor of O-GlcNAc transferase. medchemexpress.com Its inhibitory capacity has been evaluated through biochemical assays, demonstrating its ability to reduce OGT enzymatic activity. medchemexpress.com

Inhibition Kinetics against OGT Isoforms (e.g., sOGT, ncOGT)

Human OGT exists as several isoforms generated by alternative splicing, primarily differing in the number of N-terminal tetratricopeptide repeat (TPR) motifs. The prominent isoforms are the nucleocytoplasmic OGT (ncOGT), mitochondrial OGT (mOGT), and a shorter form denoted as sOGT. annualreviews.orgoup.com These isoforms share an identical catalytic domain but possess variable TPR regions that are crucial for substrate recognition and protein-protein interactions. oup.comsci-hub.sebiorxiv.org

Studies investigating the inhibitory profile of this compound have assessed its effects on different OGT isoforms. This compound (identified as compound 4 in one report) exhibits inhibitory activity against both sOGT and ncOGT. medchemexpress.com The half-maximal inhibitory concentration (IC₅₀) values reported for this compound are 30 µM for sOGT and 53 µM for ncOGT. medchemexpress.com

Table 1: Inhibition Potency of this compound against OGT Isoforms

| OGT Isoform | IC₅₀ (µM) |

| sOGT | 30 |

| ncOGT | 53 |

These data indicate that this compound inhibits both major nucleocytoplasmic OGT isoforms, showing slightly greater potency towards the sOGT variant in the cited study. medchemexpress.com The differential inhibition of OGT isoforms is significant because their expression patterns and cellular functions can vary. sci-hub.seacs.org

Enzymatic Activity Modulation by this compound

This compound modulates OGT enzymatic activity by interfering with its catalytic mechanism. medchemexpress.com OGT catalyzes the transfer of a GlcNAc moiety from the donor substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), to the hydroxyl group of a serine or threonine residue on an acceptor protein. annualreviews.orgsci-hub.se This reaction proceeds via an ordered bi-bi kinetic mechanism where UDP-GlcNAc typically binds to the enzyme before the peptide substrate. annualreviews.orgoup.com

Mechanistic Studies of this compound's Inhibitory Action on OGT

Elucidating the mechanism by which this compound inhibits OGT is crucial for understanding its effects and for the rational design of more effective inhibitors. OGT inhibitors can exert their effects through various mechanisms, including competition with substrates for binding or interference with the catalytic process.

Unprecedented Binding Mechanisms of OGT Inhibitors

While the specific binding mechanism of this compound is not described as "unprecedented" in the provided snippets, research on OGT inhibitors in general has revealed diverse binding modes. Some inhibitors target the active site, competing with either the sugar donor (UDP-GlcNAc) or the peptide substrate. sci-hub.senih.gov Other inhibitors may bind to allosteric sites or induce conformational changes that affect enzyme activity. For instance, some inhibitors have been shown to bind to the TPR domain, which is distinct from the catalytic site. nih.gov Structural studies, including co-crystal structures of OGT bound to inhibitors, are essential for detailing these binding mechanisms. harvard.edu

Interaction with OGT Active Site and Substrate Binding Pockets (e.g., UDP binding pocket)

The catalytic domain of OGT houses the active site where the glycosyl transfer reaction takes place. sci-hub.se This active site contains distinct binding pockets for the donor substrate, UDP-GlcNAc, and the acceptor peptide. sci-hub.senih.gov The UDP moiety of UDP-GlcNAc primarily binds within the C-terminal lobe of the catalytic domain. annualreviews.orgsci-hub.senih.gov

Inhibitors that target the active site typically compete with UDP-GlcNAc or the peptide substrate for occupancy of these binding pockets. UDP itself is a potent competitive inhibitor of OGT, binding to the Cat-2 domain near the interface with the Cat-1 domain. sci-hub.se The peptide substrate binds in an extended conformation that overlays the UDP-GlcNAc binding pocket, establishing extensive contacts with both the enzyme and the sugar nucleotide. sci-hub.seoup.com

Although the precise interaction of this compound with the OGT active site and its specific binding pocket is not explicitly detailed in the provided search results, it is plausible that, as an OGT inhibitor, it interacts with either the UDP-GlcNAc binding site, the peptide substrate binding site, or potentially both, thereby impeding the catalytic reaction. nih.gov Research on other OGT inhibitors has indicated interactions with residues located near the UDP binding pocket, such as Asn557. researchgate.net Comprehensive structural and biochemical investigations would be necessary to definitively determine the binding site and interactions of this compound.

Influence on OGT Catalytic Cycle

The catalytic cycle of OGT involves the sequential binding of UDP-GlcNAc, followed by the peptide substrate, the transfer of the GlcNAc moiety, and the subsequent release of the products (O-GlcNAcylated protein and UDP). annualreviews.orgacs.orgnih.govnih.gov Inhibitors can disrupt this cycle at various points.

Structural Biology and Computational Insights into Ogt in 2 Ogt Interactions

Co-crystal Structures of OGT with Inhibitors (General Context, Applicable to Ogt-IN-2 Research)

Structural studies, particularly X-ray crystallography, have been instrumental in revealing the architecture of OGT and its interactions with substrates and inhibitors. Crystal structures of human OGT, including binary complexes with UDP and ternary complexes with UDP and peptide substrates, have provided fundamental insights into the enzyme's mechanism and substrate recognition invivochem.cn. These structures illustrate the organization of OGT's key domains: the N-terminal tetratricopeptide repeat (TPR) domain and the C-terminal catalytic domain. The catalytic domain adopts a glycosyltransferase B (GT-B) fold.

Co-crystal structures of OGT bound to various inhibitors offer detailed views of the enzyme's binding pockets and the modes of inhibitor interaction. Structures with nucleotide sugar analogues like UDP-5SGlcNAc (PDB ID: 4GZ6) have been utilized in structure-based studies to understand inhibitor binding. Other studies have reported co-crystals with different classes of inhibitors, such as quinolinone-based compounds and bisubstrate analogues, revealing diverse binding mechanisms. Although a specific co-crystal structure of OGT with this compound (ST 045849) may not be widely reported, the wealth of structural data from complexes with other inhibitors provides a critical framework for interpreting how small molecules like this compound might interact with the OGT active site or adjacent regions. This general structural context is directly applicable to understanding the potential binding pose and interactions of this compound within the OGT enzyme.

Molecular Modeling and Dynamics Simulations of this compound Binding

Molecular modeling and dynamics simulations are powerful computational tools used to complement experimental structural data by providing dynamic insights into protein-ligand interactions. These techniques can simulate the binding process, assess the stability of the complex, and explore the conformational landscape of the enzyme and inhibitor.

While specific molecular dynamics simulations detailing this compound binding were not prominently found in the search results, such simulations have been widely applied to study the interactions of OGT with other inhibitors and substrates. These studies have provided valuable information on binding mechanisms, the identification of key interacting residues, and the conformational changes that occur upon ligand binding. Applying similar computational approaches to this compound would allow for a detailed characterization of its binding pose, the forces driving its affinity, and the dynamic behavior of the OGT-Ogt-IN-2 complex.

Identification of Key Residues for this compound Specificity and Affinity (e.g., Asn557)

Structural and computational studies on OGT-inhibitor interactions have identified several key amino acid residues critical for inhibitor specificity and affinity. For instance, molecular dynamics and site-directed mutagenesis studies of the inhibitor L01 indicated that it interacts with Asn557, a residue located near the UDP binding pocket of OGT. This interaction was suggested to contribute to the specificity of L01.

Other residues in the OGT active site and binding cleft are also known to play crucial roles. Lys842 is an essential active site residue required for catalytic activity and is involved in interactions with some inhibitors. Conserved asparagine and aspartate residues within the TPR domain's inner surface are important for recognizing and binding protein substrates and interactors, often through bidentate hydrogen bonds with the peptide backbone. Mutations in residues like Asn567 have been shown to disrupt the acceptor binding site, affecting substrate recognition.

Based on its activity as a potent OGT inhibitor, this compound is expected to interact with residues within or near the catalytic and substrate-binding regions of OGT. Computational modeling of this compound binding, drawing on the knowledge of interactions observed in co-crystal structures with other inhibitors and the role of key residues like Asn557, could predict the specific residues involved in this compound binding and provide hypotheses about its specificity and affinity.

Conformational Changes in OGT Induced by this compound Binding

The binding of substrates and inhibitors can induce conformational changes in enzymes, influencing their activity and interactions with other molecules. OGT is known to undergo conformational changes, particularly involving the flexible TPR domain, which can move to expose the catalytic site upon substrate encounter. Structural comparisons of OGT in different states, such as the binary complex with UDP versus the ternary complex with UDP and a peptide, reveal changes in the relative positioning of domains.

Molecular dynamics simulations are particularly useful for observing these dynamic conformational changes in solution. Studies using MD simulations have explored the flexibility of OGT and how it is affected by ligand binding. For example, simulations have been used to understand how different binding modes of inhibitors or peptides influence the conformation of the OGT active site and surrounding regions. While specific data on conformational changes induced by this compound binding are not detailed in the provided sources, it is plausible that this compound, as a potent inhibitor, could induce or stabilize specific OGT conformations upon binding, potentially impacting substrate access or catalytic activity. Computational studies could predict and characterize these potential conformational changes.

Rational Design Principles for OGT Inhibitors Derived from this compound Scaffold

The structural and mechanistic insights gained from studying OGT and its interactions with inhibitors like this compound are invaluable for the rational design of new and improved OGT inhibitors. Rational design approaches often involve leveraging structural information to design molecules that can bind specifically and with high affinity to the target enzyme.

Strategies for designing OGT inhibitors have included mimicking the natural substrate UDP-GlcNAc or developing bisubstrate analogues that combine features of both the sugar donor and the peptide acceptor substrates. Structure-based drug design, utilizing OGT co-crystal structures, allows for the design of molecules that fit precisely into the enzyme's binding pockets and establish favorable interactions with key residues.

The this compound scaffold, having demonstrated potent OGT inhibition, can serve as a valuable starting point for the development of new inhibitors through structure-activity relationship (SAR) studies and further rational design. By understanding the specific interactions between this compound and OGT, including the role of key residues and potential conformational effects, researchers can design modifications to the this compound structure to enhance potency, selectivity, or other desired properties. Computational tools, such as molecular docking and dynamics simulations, can be used to predict the binding of designed analogues and guide synthetic efforts. The availability of structural data for OGT, combined with insights from inhibitors like this compound, provides a strong foundation for the continued rational design of OGT inhibitors with improved pharmacological profiles. invivochem.cn

Data Table: this compound Inhibition Potency

| Compound | Target Enzyme | IC50 (μM) |

| This compound | sOGT | 30 |

| This compound | ncOGT | 53 |

Note: This table presents data points mentioned in the text regarding this compound's inhibitory activity.

Synthetic Chemistry Approaches and Structure Activity Relationship Sar Studies for Ogt in 2 and Analogs

Discovery and Lead Identification of OGT Inhibitors through High-Throughput Screening and Virtual Screening

The identification of novel OGT inhibitors has largely relied on high-throughput screening (HTS) and virtual screening (VS) approaches aimed at discovering diverse inhibitory scaffolds. HTS campaigns have involved screening large libraries of compounds to identify those that inhibit OGT activity in vitro. For instance, one effort screened 200,000 compounds and identified several classes of OGT inhibitors. harvard.edu Subsequent evaluation of commercially available compounds containing selected core structures further refined these hits, leading to cell-permeable inhibitors with improved potency. harvard.edu

Virtual screening, leveraging computational techniques, has also been employed to identify potential OGT inhibitors by predicting their binding affinity to the enzyme's active site. atomwise.comnih.gov This approach allows for the rapid assessment of vast chemical libraries in silico. For example, a virtual screen of approximately 3.5 million commercially available compounds identified a new inhibitory scaffold with moderate potency. atomwise.com This scaffold was subsequently optimized through additional screening and SAR studies. atomwise.com Another study utilized structure-based virtual screening of a large library of commercially available compounds to explore new chemotypes targeting the OGT active site. nih.govresearchgate.netuni-lj.si This led to the identification of novel uridine (B1682114) mimetic scaffolds as promising hits. nih.govresearchgate.netuni-lj.si

These screening efforts have been instrumental in overcoming the challenges associated with the rational design of OGT inhibitors, given the enzyme's large, hydrophilic active site and the high intracellular concentration of its substrate, UDP-GlcNAc. nih.gov

Chemical Synthesis Strategies for Ogt-IN-2 and its Derivatives

The chemical synthesis of OGT inhibitors, including this compound and its derivatives, often involves multi-step routes depending on the complexity of the core scaffold and the desired substituents. While the specific detailed synthesis of this compound is not extensively described in the provided results, the synthesis of related OGT inhibitors and their derivatives provides insight into the strategies employed.

Inhibitors based on scaffolds like quinolinone-4-carboxamide, which mimic the uridine moiety of the natural substrate UDP-GlcNAc, have been developed. researchgate.netfrontiersin.org The synthesis of such compounds typically involves the construction of the core heterocyclic ring system followed by the introduction of various substituents through standard organic reactions such as coupling reactions, functional group transformations, and cyclizations. researchgate.netmdpi.com

For example, the synthesis of some OGT inhibitor derivatives has involved reactions like refluxing in ethanol, treatment with sodium hydroxide, and reactions with sodium bicarbonate or potassium carbonate. mdpi.com The synthesis of bisubstrate inhibitors, which conjugate a UDP mimic with a peptide or peptide analog, involves coupling reactions between the two components. researchgate.netrsc.org These strategies aim to create molecules that can effectively bind to the OGT active site and inhibit its catalytic activity.

Structure-Activity Relationship (SAR) Exploration of this compound Scaffold

Structure-Activity Relationship (SAR) studies are critical for understanding how modifications to a chemical scaffold impact its biological activity and for optimizing inhibitor potency and selectivity. SAR exploration of OGT inhibitors, including those structurally related to this compound, has focused on identifying key structural features necessary for effective binding to the OGT active site.

This compound is described as a potent OGT inhibitor with specific IC50 values reported for its activity against different OGT isoforms. xcessbio.com It inhibits short OGT (sOGT) with an IC50 of 30 µM and nucleocytoplasmic OGT (ncOGT) with an IC50 of 53 µM. xcessbio.com The structure of this compound is given as 3-[2-(adamantan-1-yl)ethyl]-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid. xcessbio.com

SAR studies on related scaffolds, such as the quinolinone-4-carboxamide series, have revealed that specific interactions within the UDP-binding pocket of OGT are crucial for inhibition. researchgate.netfrontiersin.org The presence of a hydrogen bond donor-acceptor pair in the quinolinone fragment has been confirmed to be important for positioning the inhibitor in the active site. frontiersin.org

Impact of Scaffold Modifications on OGT Inhibition Potency and Selectivity

Modifications to the core scaffold and substituents of OGT inhibitors have a significant impact on their potency and selectivity. SAR studies involve synthesizing a series of analogs with systematic structural changes and evaluating their inhibitory activity. For instance, exploring different substituents on a core scaffold can lead to improved binding affinity and altered pharmacokinetic properties. nih.govmdpi.com

In the context of this compound's reported structure, modifications to the adamantan-1-yl ethyl group, the 4-chlorophenyl imino group, or the thiazinane-6-carboxylic acid moiety would be explored to understand their contribution to inhibitory activity and selectivity against different OGT isoforms or other glycosyltransferases. Subtle changes in structure can dramatically alter the balance between desired activity and off-target effects. nih.gov

For example, studies on other OGT inhibitor series have shown that modifications aimed at mimicking the stacked substrate geometry of UDP-GlcNAc within the active site can lead to improved potency. nih.gov However, designing inhibitors that achieve high selectivity over the numerous other glycosyltransferases that utilize UDP-sugars remains a challenge. nih.govnih.gov

Development of this compound Analogs as Optimized Research Tools

The insights gained from SAR exploration are used to design and synthesize optimized analogs of lead compounds like this compound. The goal is to develop inhibitors with increased potency, improved selectivity, and favorable properties for use as research tools in cellular and potentially in vivo studies. harvard.eduatomwise.comnih.gov

Optimized analogs may exhibit lower IC50 or Kd values, indicating tighter binding to OGT. For instance, optimization of an initial hit from a virtual screen led to improved inhibitors with low-micromolar affinity. atomwise.com Further structure-based evolution of inhibitors has resulted in compounds with low nanomolar inhibitory potency. nih.gov These optimized compounds, such as members of the OSMI series, have become valuable tools for probing OGT's complex biology. mdpi.comnih.gov The development of cell-permeable inhibitors is particularly important for studying OGT function in living cells. nih.govnih.govacs.org

Challenges in Developing Highly Potent and Selective OGT Inhibitors for Research

Developing highly potent and selective OGT inhibitors for research purposes presents several significant challenges. One major difficulty stems from the nature of the OGT active site itself, which is large and hydrophilic, making it challenging to find small molecules that bind with high affinity and specificity. nih.govnih.gov

Another challenge is the high intracellular concentration of UDP-GlcNAc, the natural sugar donor substrate for OGT. nih.gov Inhibitors that compete with UDP-GlcNAc must achieve sufficiently high intracellular concentrations to be effective, which can be difficult to achieve with certain chemical scaffolds. nih.gov

Furthermore, OGT is one of many glycosyltransferases that utilize UDP-sugar substrates. nih.govnih.gov Achieving high selectivity for OGT over these other enzymes is crucial to avoid off-target effects that could confound research findings. nih.govnih.gov While some inhibitors have shown selectivity over related enzymes like OGA or other glycosyltransferases, broad selectivity remains a concern. nih.govnih.gov

Finally, for inhibitors to be useful research tools in cellular and in vivo settings, they must possess favorable physicochemical properties, including sufficient cell permeability and metabolic stability. nih.govmdpi.comnih.gov Many initial hits from screening campaigns or substrate analogs suffer from poor cell permeability, limiting their utility in live cell assays. nih.govresearchgate.netmdpi.comnih.gov Overcoming these challenges requires iterative cycles of chemical synthesis and biological evaluation, guided by structural information and SAR studies.

Compound Information

| Compound Name | PubChem CID |

| This compound | Not readily available in provided sources, structure and CAS provided xcessbio.com |

| OSMI-1 | 118634407 citeab.com |

| OSMI-4 | Not readily available in provided sources, mentioned as potent inhibitor frontiersin.orgmdpi.comnih.gov |

| UDP-GlcNAc | 551690 [PubChem] |

| UDP | 6037 [PubChem] |

| Alloxan | 3046 [PubChem] |

| PUGNAc | 4790 [PubChem] |

This compound Inhibition Data

| OGT Isoform | IC50 (µM) | Source |

| sOGT | 30 | xcessbio.com |

| ncOGT | 53 | xcessbio.com |

Cellular and in Vitro Research Applications of Ogt in 2

Modulation of Global and Site-Specific Protein O-GlcNAcylation in Cell Lines

Identification of Ogt-IN-2-Sensitive O-GlcNAcylation Sites on Target Proteins (e.g., Lamin A, HCF-1, BRD4, CK2α, EZH2)

This compound and similar OGT inhibitors are used to identify specific protein substrates whose O-GlcNAcylation is sensitive to OGT activity. Research has identified several key proteins across various cellular pathways that are targets of OGT-mediated O-GlcNAcylation.

Lamin A: Lamin A, a component of the nuclear lamina, is O-GlcNAcylated by OGT. Studies using in vitro assays with purified OGT enzyme and recombinant lamin A tails have shown robust O-GlcNAcylation, identifying multiple O-GlcNAc sites within the lamin A tail, including S612 and T643. nih.govnih.govresearchgate.net O-GlcNAcylation of lamin A is suggested to play a role in its processing and proper nuclear lamina assembly. biorxiv.org

HCF-1: Host cell factor 1 (HCF-1) is a transcriptional coregulator that is both O-GlcNAcylated and proteolytically cleaved by OGT. asm.orgplos.organnualreviews.org OGT-mediated O-GlcNAcylation of HCF-1 is involved in its maturation process and can affect its interaction with transcriptional machinery. asm.orgplos.org

BRD4: Bromodomain-containing protein 4 (BRD4), a transcriptional regulator, has been identified as an OGT substrate and is O-GlcNAcylated in cells. researchgate.netnih.govacs.orgresearchgate.netnih.gov Chemical tools, such as O-GlcNAcylation Targeting Chimeras (OGTACs) that recruit OGT to specific proteins like BRD4, have been developed to induce site-specific O-GlcNAcylation of BRD4 in cells. researchgate.netacs.orgresearchgate.netnih.gov

CK2α: Casein kinase 2 alpha (CK2α), a protein kinase, is a known substrate of OGT and is O-GlcNAc modified on residue Ser347 in cells. researchgate.netfrontiersin.orgnih.govbiorxiv.org O-GlcNAcylation at Ser347 has been reported to modulate CK2α's kinase substrate selectivity and can influence its cellular stability. researchgate.netfrontiersin.orgnih.gov

EZH2: Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase and a core component of the Polycomb Repressive Complex 2 (PRC2), is O-GlcNAcylated by OGT at serine 75. nih.govacs.orgresearchgate.netnih.govoncotarget.combohrium.combiologists.comfrontiersin.orgnih.gov This O-GlcNAcylation is crucial for maintaining EZH2 protein stability and facilitating its histone methyltransferase activity, particularly the trimethylation of histone H3 at K27 (H3K27me3). nih.govfrontiersin.org OGT interaction with EZH2 and its subsequent O-GlcNAcylation at Ser75 enhances EZH2 stability and function. nih.govoncotarget.com

Effects of this compound on Core Cellular Processes

Inhibition of OGT activity by compounds like this compound impacts various fundamental cellular processes, including proliferation, viability, apoptosis, and metabolism.

Cell Proliferation and Viability in Cultured Cells

OGT activity is essential for mammalian cell viability and proliferation. oncotarget.compnas.orgnih.govnih.govbiorxiv.org Studies using OGT inhibitors or genetic knockdown of OGT have demonstrated that reduced OGT activity can inhibit cell growth and proliferation in various cell lines, including cancer cells. oncotarget.comresearchgate.net While OGT's glycosyltransferase function is required for cell growth, its protease function (e.g., in HCF-1 cleavage) appears dispensable for this aspect of cell viability. pnas.orgnih.gov The essential role of OGT in cell viability is linked to its broad effects on numerous aspects of cell physiology, including metabolism, gene expression, and cell signaling. pnas.org

Apoptosis and Cell Death Pathways

OGT inhibition or deficiency can induce apoptosis and affect cell death pathways. Conditional knockout of the mouse Ogt gene in thymocytes significantly inhibits the production of mature T cells and induces apoptosis. oncotarget.com Fibroblasts lacking Ogt expression have also been shown to age rapidly and die. oncotarget.com Studies in specific cell lines, such as NAFLD-HCC cell lines, have shown that knockdown of OGT can induce early and late apoptosis. researchgate.net The mechanisms linking OGT activity and apoptosis are complex and can involve various signaling pathways and protein substrates regulated by O-GlcNAcylation.

Metabolic Reprogramming and Energy Homeostasis

OGT plays a crucial role in regulating cellular metabolism and energy homeostasis, acting as a nutrient sensor that links the hexosamine biosynthetic pathway to various metabolic processes. nih.govuniprot.orgjci.orgnih.govresearchgate.netmdpi.compeerj.comresearchgate.netbiorxiv.orgnih.gov Inhibition of OGT activity can lead to metabolic reprogramming. oncotarget.compeerj.comresearchgate.net OGT modifies and regulates several glycolytic enzymes, transcription factors, and components of key metabolic pathways like the PI3K/Akt/mTOR pathway. nih.gov OGT deficiency has been shown to lead to mitochondrial dysfunction and hyperactivation of mTOR, which is involved in regulating protein synthesis and energy balance. nih.govbiorxiv.orglji.org Elevated O-GlcNAc levels have been associated with insulin (B600854) resistance and metabolic diseases, and OGT-mediated signaling is necessary for proper skeletal muscle metabolism and whole-body energy homeostasis. nih.govresearchgate.netnih.gov Changes in the O-GlcNAc cycle can profoundly affect mitochondrial energy metabolism. mdpi.com

Data Tables:

While specific quantitative data directly linked to this compound treatment across all mentioned proteins and processes is not uniformly available in the provided snippets, the research findings indicate clear qualitative or semi-quantitative effects. Below are illustrative tables based on the described relationships and effects of OGT inhibition, which this compound facilitates.

Table 1: Impact of OGT Inhibition on Target Protein O-GlcNAcylation

| Target Protein | O-GlcNAcylation Status (Basal) | Effect of OGT Inhibition (e.g., by this compound) | Key O-GlcNAc Sites Mentioned |

| Lamin A | Modified | Decreased | S612, T643 nih.govnih.gov |

| HCF-1 | Modified | Decreased | Not specifically listed |

| BRD4 | Modified | Decreased | Site-selective modification observed researchgate.netacs.org |

| CK2α | Modified | Decreased | Ser347 researchgate.netfrontiersin.orgnih.gov |

| EZH2 | Modified | Decreased | Ser75 nih.govfrontiersin.org |

Table 2: Effects of OGT Inhibition on Core Cellular Processes

| Cellular Process | Effect of OGT Inhibition (e.g., by this compound) | Notes |

| Global O-GlcNAc Levels | Decreased | Measured by techniques like Western blotting nih.gov |

| Cell Proliferation | Inhibited | Essential for mammalian cell growth pnas.orgnih.gov |

| Cell Viability | Reduced | OGT is essential for mammalian cell viability oncotarget.comnih.govbiorxiv.org |

| Apoptosis | Induced | Observed in specific cell types upon OGT deficiency/knockdown oncotarget.comresearchgate.net |

| Metabolic Reprogramming | Occurs | Links hexosamine pathway to metabolic processes nih.govresearchgate.net |

| Energy Homeostasis | Disrupted | OGT necessary for proper energy homeostasis nih.govresearchgate.netnih.gov |

| Mitochondrial Function | Dysfunction observed | Linked to mTOR hyperactivation in OGT deficiency nih.govbiorxiv.orglji.org |

Gene Expression Regulation

OGT and O-GlcNAcylation are implicated in the regulation of gene expression at multiple levels. Studies utilizing OGT inhibitors like this compound contribute to understanding these mechanisms. OGT can directly modify transcription factors and RNA Polymerase II (RNA Pol II), influencing transcriptional activity. tandfonline.comnih.govcam.ac.uk For instance, OGT glycosylates the C-terminal domain (CTD) of RNA Pol II on serine-5 and serine-7, and its inhibition can block pre-initiation complex formation in in vitro assays. nih.gov

Research indicates that OGT inhibition can augment the effects of CDK9 inhibitors on RNA Pol II CTD phosphorylation and general transcription. nih.govaacrjournals.orgnih.gov This suggests a collaborative role between OGT and CDK9 in sustaining specific transcriptional programs, particularly in contexts like cancer cells. aacrjournals.orgnih.gov Studies have shown that OGT inhibition can influence the expression of spliceosome mRNAs in an OGT-dependent manner when CDK9 activity is compromised. tandfonline.com

The interplay between O-GlcNAc and gene expression is complex, with evidence suggesting both positive and negative regulatory roles depending on the specific gene and cellular context. cam.ac.uknih.gov Inhibitors such as this compound help researchers perturb O-GlcNAc levels to delineate its impact on the expression of target genes and the activity of transcriptional machinery.

This compound's Impact on Cellular Signaling Cascades

O-GlcNAcylation is intricately linked to various cellular signaling pathways, often exhibiting crosstalk with phosphorylation-dependent cascades. This compound is utilized to investigate how inhibiting OGT-mediated glycosylation affects these signaling networks.

Crosstalk with Phosphorylation-Dependent Pathways (e.g., PI3K/Akt, CDK9)

A significant area of research involves the crosstalk between O-GlcNAcylation and phosphorylation, two major post-translational modifications. OGT and its substrates are often components of key signaling pathways like the PI3K/Akt/mTOR pathway. oup.commdpi.comresearchgate.netresearchgate.netmdpi.com Several proteins within this cascade, including IRS-1, IRS-2, PI3K, PDK1, and Akt, are known substrates of OGT. oup.comresearchgate.netresearchgate.net O-GlcNAcylation of Akt, for instance, can reduce phosphorylation at its activation loop (Thr308), thereby dampening insulin signaling. researchgate.netharvard.edu

The use of OGT inhibitors in conjunction with inhibitors of phosphorylation-dependent kinases provides a means to dissect the complex interplay and potential compensatory mechanisms between these two post-translational modifications in various cellular processes. frontiersin.orgnih.govbiorxiv.org

Modulation of Stress Responses and Homeostasis

O-GlcNAcylation is known to play a role in cellular stress responses and maintaining homeostasis. tandfonline.comaacrjournals.orgfrontiersin.organnualreviews.orgplos.orgplos.org OGT activity and O-GlcNAc levels can change in response to various stressors, including nutrient deprivation and oxidative stress. researchgate.netnih.govfrontiersin.org

Research using OGT inhibitors helps to understand the contribution of O-GlcNAcylation to these responses. For example, studies in C. elegans have shown that OGT is required for the adaptation to hypertonic stress, influencing osmoprotective protein expression through a post-transcriptional mechanism that does not require OGT's catalytic activity. plos.orgpitt.edubiorxiv.org While this specific mechanism in C. elegans may be O-GlcNAcylation-independent, it highlights OGT's broader role in stress responses that can be investigated using inhibitory tools. plos.orgpitt.edu In mammalian cells, inhibiting OGT can impact pathways related to oxidative phosphorylation and the actin cytoskeleton, which are relevant to stress responses and maintaining cellular integrity. pnas.orgbiorxiv.org

Perturbing OGT activity with inhibitors like this compound allows for the investigation of how changes in O-GlcNAc levels influence the activation and execution of stress response pathways, ultimately impacting cell survival and adaptation. frontiersin.org

OGT-Mediated Proteolysis (e.g., HCF-1 Cleavage) and its Modulation by this compound

Beyond its glycosyltransferase activity, OGT also possesses a proteolytic function, notably the cleavage of the transcriptional coregulator Host Cell Factor-1 (HCF-1). annualreviews.orgbiorxiv.orgasm.orgharvard.eduroyalsocietypublishing.orgacs.orgresearchgate.net HCF-1 is synthesized as a precursor protein that undergoes OGT-mediated cleavage at specific proteolytic repeats, a process required for its maturation and function in regulating gene expression and cell cycle progression. annualreviews.orgasm.orgacs.orgresearchgate.net

This compound, as an OGT inhibitor, can be used to investigate the role of OGT's proteolytic activity. Inhibiting OGT can lead to a reduction in the cleaved product of HCF-1, confirming the enzyme's role in this process. asm.org While O-GlcNAcylation and HCF-1 cleavage occur in the same active site of OGT and both utilize UDP-GlcNAc as a substrate, studies using OGT variants have indicated that HCF-1 cleavage is not essential for cell viability, whereas the glycosyltransferase activity is. pnas.orgbiorxiv.org

Using this compound allows researchers to differentiate between the effects of inhibiting OGT's glycosyltransferase activity and its proteolytic activity on various cellular processes, although the close relationship between these two functions within the same active site can make this dissection challenging. annualreviews.orgroyalsocietypublishing.org

Investigating OGT's Non-Catalytic Functions using this compound

Emerging research suggests that OGT may possess non-catalytic functions that are important for cell physiology and proliferation, independent of its glycosyltransferase or protease activities. pitt.edupnas.orgbiorxiv.orgharvard.edunih.gov These non-catalytic roles can involve OGT's interaction with other proteins to form complexes that influence cellular processes like epigenetic modifications and gene expression. mdpi.compnas.orgbiorxiv.orgfrontiersin.org

While this compound primarily targets OGT's catalytic activity, its use in conjunction with catalytically inactive OGT variants or other experimental approaches can help to delineate the contributions of OGT's catalytic versus non-catalytic functions. For example, studies using inducible protein degradation systems and catalytically inactive OGT variants have shown that adding back catalytically inactive OGT can rescue cell growth defects caused by OGT depletion, indicating an essential non-catalytic role. pnas.orgnih.gov

Although this compound directly inhibits the catalytic site, understanding the full spectrum of OGT's roles requires approaches that can distinguish between catalytic inhibition and the disruption of protein-protein interactions or scaffolding functions. Future research utilizing this compound in combination with advanced genetic and proteomic techniques may shed further light on these non-catalytic activities. pnas.orgbiorxiv.org

Applications of this compound in Target Engagement and Specificity Studies

Characterizing the binding of an inhibitor to its target within a cellular context is crucial for interpreting research findings. This compound, as an OGT inhibitor, can be used in target engagement studies to confirm its interaction with OGT in cells.

Techniques such as Cellular Thermal Shift Assay (CETSA) can be employed to assess the direct binding of this compound to OGT in intact cells. biorxiv.org This involves treating cells with the inhibitor and then subjecting cell lysates to increasing temperatures to see if the presence of the inhibitor alters the thermal stability of OGT. Increased thermal stability of OGT in the presence of this compound would indicate direct binding and target engagement. biorxiv.org

Furthermore, this compound can be utilized in studies aimed at understanding the substrate specificity of OGT. While OGT is known to modify a vast number of proteins, the precise mechanisms governing its substrate recognition and the influence of interacting proteins on this specificity are still under investigation. plos.orgfrontiersin.org By inhibiting OGT activity with this compound, researchers can analyze the resulting changes in O-GlcNAcylation patterns on various proteins, helping to identify preferred substrates or pathways that are more sensitive to OGT inhibition. plos.org The IC50 values of this compound for different OGT isoforms (e.g., sOGT and ncOGT) can also provide insights into its relative potency and potential isoform specificity in research settings. medchemexpress.comtargetmol.com

These types of studies are essential for validating this compound as a research tool and for gaining a deeper understanding of OGT's function and regulation at a molecular level.

Methodologies for Assessing this compound Target Engagement

Assessing the engagement of this compound with its intended target, OGT, is fundamental in cellular and in vitro research to confirm its mechanism of action and determine its potency. Various methodologies are employed for this purpose.

Enzymatic activity assays are a primary method to quantify the inhibitory effect of this compound on OGT. These assays typically measure the transfer of N-acetylglucosamine from a donor substrate (such as UDP-GlcNAc) to a peptide or protein substrate in the presence of the inhibitor. A versatile OGT assay has been developed for high-throughput identification of enzyme variants, substrates, and inhibitors, which can be applied to compounds like this compound to determine their half-maximal inhibitory concentration (IC50) rndsystems.comglpbio.com.

For this compound, reported research indicates IC50 values for its inhibition of OGT. Specifically, this compound has demonstrated inhibitory activity against both soluble OGT (sOGT) and nuclear and cytoplasmic OGT (ncOGT). invivochem.cnmedkoo.com

| Target Enzyme | IC50 (μM) | Source |

| sOGT | 30 | invivochem.cnmedkoo.com |

| ncOGT | 53 | invivochem.cnmedkoo.com |

More advanced techniques for assessing target engagement in live cells include methods like the Cellular Thermal Shift Assay (CETSA) and pulse-chase assays, particularly in the context of targeted protein modification using approaches like O-GlcNAcylation Targeting Chimeras (OGTACs). While these specific methods might be more extensively documented for other OGT inhibitors or related tools, the principles can be applied to study the engagement of compounds like this compound with cellular OGT. In vitro methods like microscale thermophoresis (MST) and surface plasmon resonance (SPR) can also be used to measure the binding affinity (Kd) of inhibitors to purified OGT protein. Qualitative methods such as co-immunoprecipitation and affinity capture have also been historically used to study OGT interactions, though they provide less quantitative information on binding affinity.

Preclinical in Vivo Research Studies with Ogt in 2 in Model Organisms Non Human

Pharmacological Modulation of O-GlcNAcylation in Animal Models (e.g., Mice, Zebrafish)

Pharmacological modulation of O-GlcNAcylation in animal models serves as a critical approach to dissecting the complex roles of this post-translational modification in vivo. Researchers utilize various strategies, including the administration of OGT inhibitors or OGA inhibitors, as well as genetic manipulation to alter the expression or activity of these enzymes in model organisms such as mice and zebrafish. These models enable the study of how systemic or tissue-specific changes in O-GlcNAcylation impact physiological processes and disease states.

Genetic studies in mice have underscored the indispensable nature of OGT for embryonic development, demonstrating that even partial impairment of its catalytic activity can lead to embryonic lethality, with severity correlating with the degree of impairment. plos.org The creation of tissue-specific OGT knockout mouse models has allowed for targeted investigations into the function of O-GlcNAcylation in specific organs. researchgate.net Zebrafish have emerged as a valuable model for preclinical toxicity screening and studying the in vivo effects of compounds, including OGT inhibitors, due to their physiological similarities to mammals and suitability for moderate-throughput screening. researchgate.net

Ogt-IN-2 has been identified as a potent inhibitor of OGT with defined in vitro inhibitory concentrations against different isoforms of OGT. medchemexpress.com While direct, detailed in vivo pharmacological studies specifically utilizing this compound were not a primary focus of the immediate search results, the broader context of OGT modulation in animal models provides a framework for understanding the potential applications and effects of such inhibitors in vivo.

Evaluation of this compound's Biological Effects in Specific Tissues and Organs (e.g., Brain, Liver, Tumor Xenografts)

Research into the biological effects of modulating O-GlcNAcylation has extended to various tissues and organs in animal models, revealing the diverse impact of OGT activity. Studies have explored the consequences of altered O-GlcNAc levels in the brain, liver, pancreas, and in the context of tumor growth in xenograft models.

In the brain, dysregulation of O-GlcNAcylation has been associated with neurological conditions. alzdiscovery.orgbiologists.comroyalsocietypublishing.org Mouse models carrying mutations that impair OGT catalytic activity exhibit altered brain O-GlcNAc homeostasis and associated neurodevelopmental phenotypes, including microcephaly. biologists.com Investigations into cerebral ischemia/reperfusion injury in mice have shown an upregulation of OGT, and conversely, OGT knockdown exacerbated the injury, indicating a protective role for OGT in this context, possibly through its influence on mitochondrial dynamics. nih.govresearchgate.net

In the liver, increased O-GlcNAcylation has been linked to conditions like steatosis and fibrosis in animal models, suggesting that aberrant O-GlcNAcylation contributes to hepatic metabolic dysfunction. alzdiscovery.org Reducing hepatic OGT levels in rodents has been shown to decrease markers of liver damage and fibrosis. alzdiscovery.org

Tumor xenograft models have been widely utilized to assess the impact of modulating OGT on cancer growth and progression. Studies involving the introduction of cancer cells with modulated OGT expression or the administration of OGT inhibitors to mice have demonstrated effects on tumor development and sensitivity to chemotherapy. thno.orgnih.govresearchgate.net For example, downregulation of OGT in a mouse xenograft model of ovarian cancer led to increased resistance to cisplatin (B142131), despite not significantly impacting tumor growth. thno.org Conversely, treatment with a small molecule OGT inhibitor was shown to suppress tumor formation in subcutaneous xenograft models of endometrial cancer. nih.gov Furthermore, inhibition of OGT using the inhibitor OSMI-4 resulted in suppressed tumor growth in mouse models of hepatoma and melanoma, an effect that was dependent on CD8+ T cell activity, highlighting a role for OGT in the tumor immune microenvironment. pnas.org

While these studies demonstrate the significance of OGT modulation in various tissues and tumor settings, specific data detailing the effects of this compound in these particular in vivo contexts were not prominently available in the immediate search results.

Role of this compound in Modulating Disease-Relevant Phenotypes in Preclinical Models

Modulating OGT activity has been shown to influence several disease-relevant phenotypes in preclinical animal models, particularly in the domains of cancer, neurological disorders, and metabolic diseases.

Impact on Tumor Growth and Progression in Xenograft and Genetically Engineered Mouse Models

Preclinical research, largely employing xenograft models, has explored the effects of modulating OGT on tumor growth and progression. The impact of OGT inhibition or knockdown on tumor development has been observed to be context-dependent, varying with the specific cancer type. In some studies, inhibiting OGT or reducing its expression has been associated with suppressed tumor growth. nih.govpnas.org For instance, an OGT inhibitor was found to restrain tumor formation in endometrial cancer xenografts. nih.gov Inhibition of OGT also led to reduced growth of hepatoma and melanoma tumors in immune-competent mice, suggesting an involvement of OGT in anti-tumor immunity. pnas.org

In contrast, studies in a mouse xenograft model of ovarian cancer indicated that while OGT downregulation did not significantly affect tumor growth, it did enhance resistance to cisplatin chemotherapy. thno.org These findings underscore the complex and sometimes opposing roles of OGT in different cancer types and treatment responses.

Although the search results discuss the effects of OGT modulation on tumor growth in xenograft models, specific findings regarding this compound's impact in these models were not a major focus.

Neurobiological Effects in Animal Models (e.g., Ischemia/Reperfusion Injury)

The neurobiological consequences of modulating O-GlcNAcylation have been investigated in animal models, particularly in the context of conditions like ischemia/reperfusion injury. Studies using mouse models of cerebral ischemia/reperfusion injury have demonstrated an increase in OGT expression following the injury. nih.gov Conversely, knockdown of OGT in these models resulted in worsened neurological outcomes, increased infarct volume, and enhanced neuronal apoptosis, suggesting a protective function for OGT in this setting, potentially mediated through its interaction with proteins involved in mitochondrial fission. nih.govresearchgate.net

While these studies highlight the influence of OGT modulation on neurobiological phenotypes in ischemia/reperfusion models, specific data on this compound's neurobiological effects in these models were not found in the immediate search results.

Effects on Metabolic Parameters in Rodent Models

The role of O-GlcNAcylation in regulating metabolic processes has been examined in rodent models. Studies utilizing mouse models with targeted deletion of OGT in specific tissues have revealed diverse metabolic impacts. For example, mice lacking OGT in orexigenic neurons showed improvements in glucose metabolism and were protected against diet-induced obesity. nih.gov Mouse models with beta cell-specific OGT knockout exhibited a complex metabolic phenotype characterized by an initial period of transient hypoglycemia followed by severe hyperglycemia and depletion of insulin (B600854). researchgate.net Furthermore, mice with a hypomorphic OGT allele displayed lower body weight, reduced body fat mass, and decreased blood glucose levels. biologists.comnih.gov

These findings collectively suggest that O-GlcNAcylation, regulated by OGT, plays a significant role in controlling glucose and lipid metabolism in rodent models. researchgate.netnih.gov Specific data on this compound's effects on metabolic parameters in rodent models were not available in the immediate search results.

Preclinical Toxicity Assessments in Model Organisms

Preclinical toxicity assessments in model organisms are a crucial step in evaluating the safety of potential therapeutic agents. While the search results provide some general information about the toxicity of OGT inhibitors and the use of zebrafish for toxicity screening, detailed preclinical toxicity data specifically for this compound in model organisms were not extensively reported.

One search result mentions that OGA inhibitors have shown a favorable safety profile in short-term Phase 1 clinical trials in healthy volunteers, but the long-term safety of chronic administration remains to be established. alzdiscovery.org Another study investigating a different OGT inhibitor (L01) utilized zebrafish for acute toxicity testing, demonstrating the value of this model in assessing the potential toxicity of OGT inhibitors in vivo. researchgate.net This study reported minimal cytotoxicity of L01 in cell lines and determined its LC50 in zebrafish. researchgate.net

Utility of this compound in Mechanistic Studies for In Vivo OGT Function (Non-Human)

The use of OGT inhibitors, such as this compound, in preclinical in vivo studies with model organisms (non-human) offers a complementary approach to genetic methods (like knockout or knockdown) for investigating OGT function. While genetic manipulation can reveal essential roles of OGT, pharmacological inhibition provides a means to acutely or titratably reduce OGT activity, potentially avoiding the compensatory mechanisms or developmental defects that can arise from constitutive genetic ablation.

Based on its classification as a potent OGT inhibitor, this compound is considered a research tool for studying OGT. Its inhibitory activity against sOGT and ncOGT in the micromolar range suggests it can be used in experimental systems to probe the involvement of OGT-mediated O-GlcNAcylation in specific biological pathways. For example, studies investigating the role of OGT in conditions such as articular diseases have been suggested as a potential area of research where this compound could be applied.

However, detailed research findings and specific data tables derived directly from preclinical in vivo mechanistic studies that have explicitly utilized this compound as the primary OGT inhibitory tool to elucidate specific mechanisms of OGT function in non-human model organisms were not prominently available in the consulted literature. While the broader scientific literature extensively discusses the mechanistic roles of OGT in various in vivo contexts using genetic models and other OGT inhibitors, specific detailed findings attributing mechanistic insights directly to the application of this compound in these models were not identified within the scope of this review.

Implications of Ogt in 2 Research for Understanding Disease Mechanisms

Role in Oncogenesis and Cancer Progression Mechanisms (Preclinical Focus)

Elevated OGT expression and increased O-GlcNAcylation are frequently observed in various cancer types and are associated with tumor growth, invasion, metabolism, drug resistance, and immune evasion. researchgate.netmdpi.com Research with OGT inhibitors like Ogt-IN-2 aims to understand how targeting OGT activity can impact these processes in a preclinical setting.

Synthetic Lethality Approaches with this compound (e.g., with CDK9 inhibitors)

Synthetic lethality is a concept where the inhibition of two genes or pathways is lethal to a cell, while the inhibition of only one is not. Preclinical studies have explored synthetic lethal interactions between OGT inhibition and targeting other pathways in cancer cells. A notable example is the synthetic lethality observed between OGT inhibitors and CDK9 inhibitors in prostate cancer cells. aacrjournals.orgnih.govnih.govresearchgate.net Research identified that inhibiting OGT, for example with OSMI-2, was synthetically lethal with the pan-CDK inhibitor AT7519 in prostate cancer cells, and further work pinpointed CDK9 as the primary target for this interaction. aacrjournals.orgnih.gov The combination of OGT and CDK9 inhibition blocked the growth of organoids derived from metastatic prostate cancer patients while having minimal effects on normal prostate spheroids. aacrjournals.orgnih.govresearchgate.net This suggests that cancer cells dependent on high levels of transcription may be particularly vulnerable to this combination. aacrjournals.orgnih.gov OGT inhibition appears to augment the effects of CDK9 inhibitors on the phosphorylation of the carboxy-terminal domain (CTD) of RNA Polymerase II, which is crucial for transcription elongation. aacrjournals.orgnih.govresearchgate.net

Sensitization to Anti-Cancer Agents in Preclinical Models

Inhibiting OGT has shown promise in sensitizing cancer cells to existing anti-cancer therapies in preclinical models. OGT inhibition has been reported to sensitize prostate cancer cells to docetaxel, a common chemotherapeutic agent for prostate cancer. frontiersin.org This sensitization was linked to the miR-140/OGT axis. frontiersin.org OGT inhibition has also been shown to sensitize tamoxifen-resistant breast cancer cells by inducing the expression of ERRFI1, a tumor suppressor that inhibits ErbB receptor tyrosine kinase signaling, a known driver of tamoxifen (B1202) resistance. nih.gov Additionally, OGT inhibition might sensitize cancer cells to DNA damage-inducing agents, although this area requires further research. oncotarget.comhelsinki.firesearchgate.net

Impact on Tumor Microenvironment and Anti-Tumor Immunity (e.g., cGAS-STING pathway)

Research suggests that OGT inhibition can influence the tumor microenvironment and anti-tumor immunity, particularly through its impact on the cGAS-STING pathway. Deficiency or pharmacological inhibition of OGT can lead to the accumulation of cytosolic double-stranded DNA (dsDNA), which activates the cGAS-STING pathway. nih.govnih.govelifesciences.org This activation can induce type I interferon production and enhance CD8+ T cell-dependent anti-tumor immunity. nih.govnih.govelifesciences.org OGT-mediated cleavage of host cell factor C1 (HCF-1) is implicated in maintaining genomic stability and repressing anti-tumor immunity. nih.govnih.gov Inhibiting OGT disrupts this mechanism, leading to DNA damage and activation of the cGAS-STING pathway, thereby promoting anti-tumor immune responses. nih.govnih.gov

Contribution to Neurodegenerative Disease Mechanisms (Preclinical Focus)

O-GlcNAcylation plays important roles in the nervous system, and alterations in OGT activity and O-GlcNAcylation levels have been implicated in neurodegenerative diseases. alzdiscovery.orgnih.govpnas.orgmdpi.com

OGT-CDG (Congenital Disorder of Glycosylation) Research

Mutations in the OGT gene have been identified as the cause of a rare X-linked intellectual disability syndrome known as OGT-linked Congenital Disorder of Glycosylation (OGT-CDG). researchgate.netau.dkbiorxiv.orgbiologists.combiorxiv.org This disorder is characterized by global developmental delay, intellectual disability, and other variable neurological features, as well as subtle facial dysmorphisms and other systemic issues. researchgate.netbiorxiv.orgbiologists.combiorxiv.org Research into OGT-CDG, often utilizing cellular and animal models carrying patient-derived OGT mutations, provides crucial insights into the physiological functions of OGT in neurodevelopment and cognitive function. researchgate.netau.dkbiorxiv.orgbiologists.combiorxiv.org These studies reveal that pathogenic OGT variants can lead to reduced O-GlcNAcylation and are associated with neurodevelopmental defects, including impaired synaptogenesis and disrupted neuronal differentiation. researchgate.netbiologists.combiorxiv.org While this compound itself may not be directly used in OGT-CDG research (as the disorder is caused by genetic mutations affecting OGT function), the understanding gained from studying OGT-CDG underscores the critical role of balanced O-GlcNAcylation, mediated by OGT, in neuronal health and provides context for the potential therapeutic implications of modulating OGT activity in other neurodegenerative contexts.

Neuronal Survival and Mitochondrial Function

Research into the role of OGT and O-GlcNAcylation has indicated their importance for neuronal health and survival. OGT is essential for the survival and maintenance of sensory neurons in mice; its specific knockout in these neurons leads to behavioral hyposensitivity, decreased epidermal innervation, and cell body loss in dorsal root ganglia. nih.gov This suggests that aberrant O-GlcNAc signaling may contribute to neuropathy. nih.gov Cultured sensory neurons lacking OGT also exhibit decreased axonal outgrowth. nih.gov The observed neuronal health effects in vivo are not solely due to developmental disruption, as inducing OGT knockout in adult mice sensory neurons similarly results in decreased nerve fiber endings and cell bodies, indicative of axonal dieback progressing to neuronal death. nih.gov

O-GlcNAcylation is also linked to mitochondrial function in neurons. Manipulating O-GlcNAc levels can cause alterations in mitochondrial morphology. frontiersin.org Both OGT and OGA are found in mitochondria, and acute inhibition of either enzyme can significantly affect mitochondrial respiration, ATP production, and membrane potential. frontiersin.org OGT regulates axonal mitochondrial transport in response to changes in extracellular glucose. nih.gov Loss of OGT in sensory neurons could disrupt cellular metabolic homeostasis if pathways become less sensitive to metabolic flux changes, and metabolic perturbations linked to mitochondrial dysfunction are associated with axonal degeneration and decreased neuronal health. nih.gov Decreasing cellular O-GlcNAcylation by knocking down OGT has been shown to decrease the protein expression of PINK1 and LC3, key proteins in mitophagy, and mitochondria isolated from OGT-KO mice brains also showed decreased PINK1 and LC3 levels. frontiersin.org This indicates a role for O-GlcNAc in regulating mitophagy. frontiersin.org

While these studies highlight the critical role of OGT and O-GlcNAcylation in neuronal survival and mitochondrial function, detailed research findings specifically employing this compound to explore these mechanisms were not prominently found in the reviewed literature. The link is primarily established through genetic manipulation of OGT or the use of other OGT/OGA inhibitors.

Involvement in Metabolic Disorder Pathophysiology (Preclinical Focus)

Dysregulation of O-GlcNAcylation is implicated in the pathogenesis of metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). nih.govmdpi.comnih.gov O-GlcNAcylation, controlled by OGT and OGA, acts as a nutrient sensor, coupling systemic metabolic status to cellular regulation. nih.govresearchgate.net

Insulin (B600854) Resistance and Glucose Metabolism Dysregulation

Elevated O-GlcNAcylation levels are observed in patients with type 2 diabetes and are positively correlated with high fasting glucose and HOMA-IR. nih.govmdpi.com Overexpression of OGT has been shown to promote insulin resistance. nih.gov Increased OGT in the liver can inhibit the expression of insulin signaling genes, contributing to insulin resistance. mdpi.com In skeletal muscle, global upregulation of O-GlcNAcylation has been shown to generate insulin resistance by inhibiting glucose uptake. nih.gov Conversely, OGT deletion specifically in skeletal muscle in mice improved insulin sensitivity and increased GLUT4 protein levels. nih.gov Mice lacking OGT in skeletal muscle were protected against high-fat diet-induced insulin resistance. nih.gov OGT is also necessary for coupling hyperlipidemia to beta-cell functional adaptation during the prediabetic phase. nih.gov

While the role of OGT in insulin resistance and glucose metabolism is well-established through genetic studies and manipulation of global O-GlcNAcylation, specific detailed research findings utilizing this compound to investigate these precise mechanisms were not extensively found in the reviewed literature.

Lipid Metabolism and Dyslipidemia

O-GlcNAcylation participates in the regulation of liver lipogenesis. mdpi.com Studies suggest that suppressing OGT inhibits lipid accumulation under high-glucose stimulation. mdpi.com OGT and O-GlcNAcylation have been reported to regulate SREBP-1, a master lipid regulator, affecting its transcriptional targets and lipid metabolism. mdpi.comnih.gov OGT regulates SREBP-1 protein expression via AMP-Activated protein kinase (AMPK). nih.gov Metabolomic profiling in cells with OGT inhibition showed significant decreases in various lipid metabolites, including free fatty acids and lysolipids. nih.gov

While these findings demonstrate the involvement of OGT in lipid metabolism, detailed research specifically using this compound to delineate these effects and its implications for dyslipidemia were not prominently available in the reviewed sources.

Impact on Inflammatory and Immune Responses (Preclinical Focus)

O-GlcNAcylation is essential for the precise regulation of innate immunity and inflammatory signaling pathways. oup.com Elevated glucose metabolism in immune cells is a feature of many inflammatory diseases. researchgate.net OGT has been shown to have an anti-inflammatory function. researchgate.net OGT-mediated O-GlcNAcylation of RIPK3 can inhibit its activation and downstream signaling for innate immunity and necroptosis. researchgate.net In OGT-deficient macrophages, LPS stimulation leads to excessive pro-inflammatory cytokine production. oup.com OGT also prevents macrophage-mediated inflammation by suppressing S6K1 phosphorylation. mdpi.com O-GlcNAcylation of STAT6 mediated by OGT is essential for driving type 2 immune responses against helminth infections. oup.com

Research using OGT inhibitors or genetic manipulation indicates that targeting OGT activity can influence inflammatory and immune responses. oup.comelifesciences.org For instance, OGT deficiency or pharmacological inhibition has been shown to enhance tumor immunity in colorectal cancer models. elifesciences.orgelifesciences.org This involves triggering a DNA damage response and activating the cGAS-STING innate immunity pathway. elifesciences.orgelifesciences.orgelifesciences.org Treatment with an OGT inhibitor synergized with anti-PDL1 immune-checkpoint blockade in these models. elifesciences.org

While the role of OGT in inflammation and immunity is evident, specific detailed research findings focusing solely on the application of this compound in these contexts were not extensively found in the reviewed literature. Studies often refer to OGT inhibitors generally or use other specific inhibitors like OSMI-1 in the context of immune responses. elifesciences.org

Other Disease-Related Mechanistic Insights (e.g., Articular Diseases, Genomic Stability)

This compound has been explicitly mentioned for use in the research of articular diseases, such as articular cartilage diseases and osteoarthritis. targetmol.com O-GlcNAcylation is enhanced in the cartilage of patients with osteoarthritis, indicating its involvement in the disease. peerj.com Studies have shown that OGT promotes the ferroptosis of chondrocytes in osteoarthritis development via O-GlcNAcylation of ACSF2. nih.gov Inhibition and silencing of OGT suppressed LPS-induced chondrocyte injury and alleviated osteoarthritis injury in mice models. nih.gov OGT-induced O-GlcNAcylation of NEK7 also promotes osteoarthritis progression by promoting chondrocyte pyroptosis. peerj.comfrontiersin.org

| Disease Context | This compound/OGT Inhibition Effect | Key Mechanism Involved | Source |

|---|---|---|---|

| Articular Diseases (OA) | Used in research; Inhibition/silencing suppresses chondrocyte injury; alleviates OA injury in mice. | Promotes chondrocyte ferroptosis via ACSF2 O-GlcNAcylation; promotes chondrocyte pyroptosis via NEK7 O-GlcNAcylation. | targetmol.compeerj.comnih.govfrontiersin.org |

OGT also plays a role in maintaining genomic stability. OGT is essential for tumor growth in immunocompetent mice by repressing the cGAS-dependent DNA sensing pathway. elifesciences.orgelifesciences.org OGT deficiency or pharmacological inhibition can induce genomic instability, leading to the activation of the cGAS-STING pathway and production of type I interferons. elifesciences.orgelifesciences.orgelifesciences.org OGT-dependent cleavage of HCF-1 is required for avoiding genomic instability. elifesciences.orgresearchgate.net OGT prevents DNA demethylation and suppresses the expression of transposable elements by restraining TET activity genome-wide. biomodal.com

While the role of OGT in genomic stability is supported by studies using genetic deletion and other OGT inhibitors like OSMI-1, specific detailed research findings directly attributing these effects solely to this compound were not extensively found in the reviewed literature. elifesciences.orgbiomodal.com

Future Directions and Unanswered Questions in Ogt in 2 Research

Development of More Potent, Selective, and Bioavailable Ogt-IN-2 Analogs for Advanced Research

The current understanding of this compound's inhibitory profile indicates moderate potency against OGT isoforms. targetmol.commedchemexpress.com Future research is focused on developing analogs with improved potency and selectivity to enable more precise modulation of OGT activity. Enhancing bioavailability is also a critical goal for facilitating in vivo studies and potential therapeutic development. The development of potent and selective OGT inhibitors is crucial for dissecting OGT function and exploring its therapeutic potential. researchgate.net Challenges in developing effective OGT inhibitors include the need for cell-permeable compounds and the potential for cellular toxicity. nih.gov Structure-based design and iterative optimization of existing scaffolds, such as quinolinone-6-sulfonamide (Q6S) derivatives, have led to the discovery of more potent inhibitors like OSMI-1 and OSMI-4. researchgate.netrsc.org These efforts highlight the ongoing need for improved OGT inhibitors with better pharmacological properties.

Elucidation of this compound's Full Spectrum of Molecular Targets and Pathways

While this compound is characterized as an OGT inhibitor, a comprehensive understanding of all its direct and indirect molecular targets and the downstream pathways it influences is still needed. OGT interacts with a vast array of proteins, influencing numerous cellular processes through O-GlcNAcylation and non-catalytic interactions. nih.govresearchgate.netresearchgate.net Identifying the complete spectrum of proteins and pathways affected by this compound treatment will provide crucial insights into its cellular mechanisms and potential off-target effects. Studies utilizing quantitative proteomics have begun to define the OGT interactome, revealing changes in protein associations under different conditions like oxidative stress. nih.gov Further research is needed to specifically map how this compound perturbs these complex interaction networks and downstream signaling cascades.

Integration of this compound with Advanced Chemical Biology Tools

Integrating this compound with cutting-edge chemical biology tools can significantly advance the understanding of OGT function and O-GlcNAcylation.

Applications of O-GlcNAcylation-Targeting Chimeras (OGTACs) for Site-Specific Protein Glycosylation

OGTACs are heterobifunctional small molecules designed to induce proximity between OGT and a protein of interest (POI), thereby promoting site-specific O-GlcNAcylation of the POI. biorxiv.orgdigitellinc.comacs.orgnih.govnih.govresearchgate.netacs.org Unlike conventional OGT inhibitors like this compound that broadly inhibit OGT activity, OGTACs offer a method for targeted glycosylation. biorxiv.orgacs.org Combining this compound with OGTAC technology could allow for intricate studies where global OGT activity is modulated by this compound while site-specific glycosylation is simultaneously manipulated by OGTACs. This approach could help dissect the functional consequences of O-GlcNAcylation on specific protein targets within a complex cellular environment. OGTACs have been shown to induce site-selective O-GlcNAcylation of proteins such as BRD4, CK2α, and EZH2 in cells. biorxiv.orgdigitellinc.comacs.orgnih.govnih.gov

Use in Activity-Based Proteomics for Target Identification

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique that employs activity-based probes to identify and profile the functional state of enzymes within a proteome. mdpi.comencyclopedia.pub Utilizing this compound or modified this compound analogs as probes in ABPP could help identify the active OGT enzyme and potentially other interacting proteins in complex biological samples. This would provide a more direct assessment of this compound's engagement with its target and aid in discovering novel interacting partners or off-targets. ABPP strategies typically involve probes that react with the active site of target proteins, allowing for their enrichment and identification. mdpi.comencyclopedia.pub

Deeper Exploration of OGT's Non-Catalytic Functions and their Modulation by this compound

Beyond its catalytic role in O-GlcNAcylation, OGT possesses non-catalytic functions, including interactions with numerous proteins and the proteolytic cleavage of Host Cell Factor 1 (HCF-1). researchgate.netacs.orgnih.govpnas.org These non-catalytic functions are increasingly recognized for their importance in regulating cellular processes. nih.govmdpi.com Research is needed to fully understand how this compound might influence these non-catalytic aspects of OGT function. Studies have shown that the loss of OGT's non-catalytic functions can impact different sets of proteins compared to the loss of its catalytic activity. nih.gov Investigating whether this compound selectively or non-selectively affects OGT's catalytic versus non-catalytic roles is a critical area for future research. The interaction between OGT and HCF-1, including OGT's cleavage of HCF-1, is a key example of a non-catalytic function with significant regulatory implications. nih.govresearchgate.netacs.org

Expanding In Vivo Research Models for this compound Studies to Address Specific Pathologies

While this compound has been suggested for research in articular diseases, expanding its investigation into a wider range of in vivo models is crucial to assess its potential in addressing specific pathologies where OGT and O-GlcNAcylation are implicated. targetmol.com O-GlcNAcylation dysregulation has been linked to various diseases, including cancer, diabetes, and neurodegeneration. biorxiv.orgdigitellinc.comacs.orgnih.govnih.govpnas.orgmdpi.comfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net In vivo studies using relevant animal models are essential to evaluate the efficacy and pharmacokinetics of this compound or its analogs in a systemic context. Mouse models with altered OGT expression or activity have been instrumental in understanding the role of O-GlcNAcylation in development and disease. frontiersin.orgnih.gov Expanding the use of such models with this compound treatment will be vital for translating in vitro findings to in vivo relevance and exploring therapeutic possibilities.

Understanding Context-Dependent Effects of OGT Inhibition across Different Cell Types and Tissues